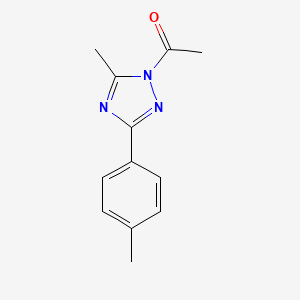
1H-1,2,4-Triazole, 1-acetyl-5-methyl-3-(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one is a heterocyclic compound that features a triazole ring Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science
准备方法
The synthesis of 1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-tolyl hydrazine with acetic anhydride, followed by cyclization with methyl isocyanate. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the triazole ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new antibiotics.
Medicine: Research has indicated its potential use in the treatment of various diseases due to its biological activity.
作用机制
The mechanism of action of 1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and antifungal effects .
相似化合物的比较
1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one can be compared with other triazole derivatives, such as:
1-(4-Chlorophenyl)-3-(p-tolyl)-1H-1,2,4-triazole: Similar in structure but with a chlorine substituent, which may alter its biological activity.
1-(3-Methyl-4-nitrophenyl)-1H-1,2,4-triazole: Contains a nitro group, which can significantly change its reactivity and applications.
1-(4-Methoxyphenyl)-1H-1,2,4-triazole: The methoxy group can enhance its solubility and interaction with biological targets.
The uniqueness of 1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
61598-90-1 |
|---|---|
分子式 |
C12H13N3O |
分子量 |
215.25 g/mol |
IUPAC 名称 |
1-[5-methyl-3-(4-methylphenyl)-1,2,4-triazol-1-yl]ethanone |
InChI |
InChI=1S/C12H13N3O/c1-8-4-6-11(7-5-8)12-13-9(2)15(14-12)10(3)16/h4-7H,1-3H3 |
InChI 键 |
XTBQSHFANLHHGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


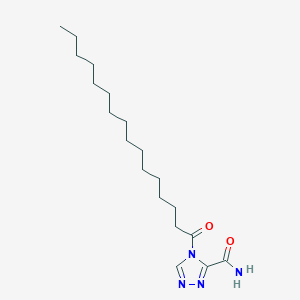
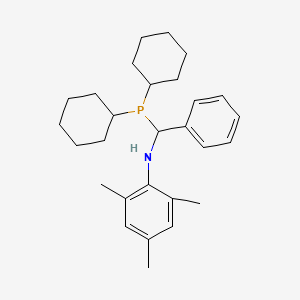
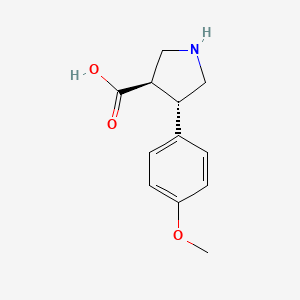
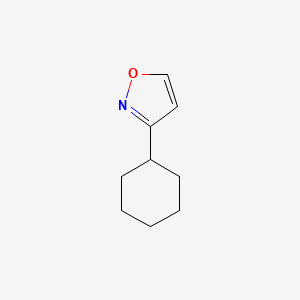
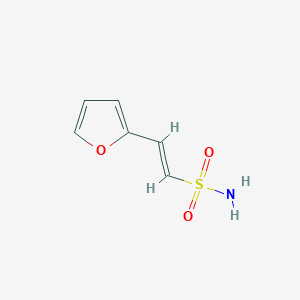
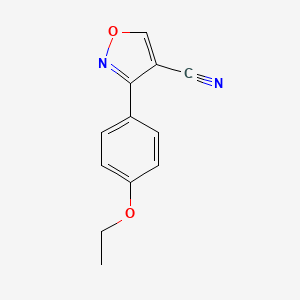
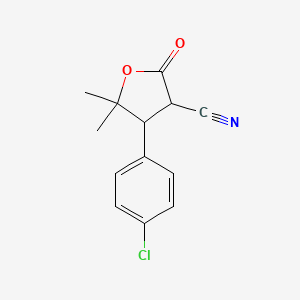
![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)
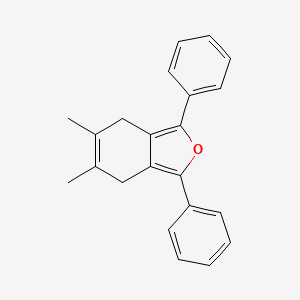
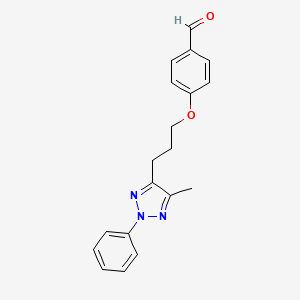
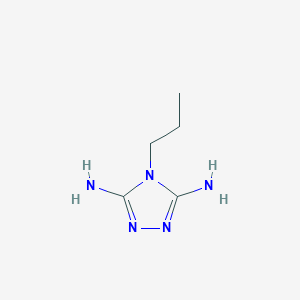
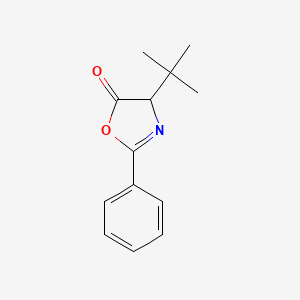
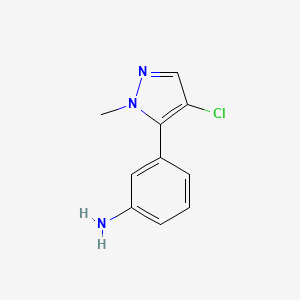
![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
